3-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]propanenitrile
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Overview
Description
2-[4-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]ETHYL CYANIDE is a complex organic compound featuring a tetrazole ring, a chlorophenyl group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]ETHYL CYANIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl cyanide with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized using an oxidizing agent to yield the desired tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form more complex heterocyclic structures.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex tetrazole derivatives, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[4-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]ETHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]ETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Another compound with a cyano group and heterocyclic structure, known for its biological activity.
Thiazole derivatives: Compounds containing a thiazole ring, which also exhibit a wide range of biological activities.
Oxazole derivatives: Similar heterocyclic compounds with significant medicinal chemistry applications.
Uniqueness
2-[4-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]ETHYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H8ClN5O |
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Molecular Weight |
249.65 g/mol |
IUPAC Name |
3-[4-(2-chlorophenyl)-5-oxotetrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C10H8ClN5O/c11-8-4-1-2-5-9(8)16-10(17)15(13-14-16)7-3-6-12/h1-2,4-5H,3,7H2 |
InChI Key |
BXNDKDOUFNCBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)N(N=N2)CCC#N)Cl |
Origin of Product |
United States |
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